molecular formula C15H22N2O4 B2952188 4-(2,3-Dimethylanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid CAS No. 1031361-52-0

4-(2,3-Dimethylanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid

Cat. No.: B2952188
CAS No.: 1031361-52-0
M. Wt: 294.351
InChI Key: NSVYSGNMYPOZFP-UHFFFAOYSA-N
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Description

4-(2,3-Dimethylanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid is a complex organic compound characterized by its unique structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-Dimethylanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the aniline derivative (2,3-dimethylaniline) and subsequent reactions to introduce the methoxyethylamino and oxobutanoic acid groups. Key reaction conditions include the use of strong bases or acids, controlled temperatures, and specific solvents to ensure the desired product formation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes, depending on the desired scale and purity. Advanced purification techniques such as recrystallization, chromatography, or distillation are employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles and appropriate solvents.

Major Products Formed:

  • Oxidation can lead to the formation of carboxylic acids or ketones.

  • Reduction typically results in the formation of amines or alcohols.

  • Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme interactions, protein binding, or as a probe in biochemical assays.

Medicine: Potential medicinal applications include its use as a precursor for drug development or as a therapeutic agent in specific treatments.

Industry: In industry, this compound can be utilized in the production of specialty chemicals, pharmaceuticals, or as an additive in various formulations.

Mechanism of Action

The mechanism by which 4-(2,3-Dimethylanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biochemical processes and signaling pathways.

Comparison with Similar Compounds

  • 2,3-Dimethylanilinoacetic acid

  • 2-Methoxyethylaminoacetic acid

  • 4-Oxobutanoic acid derivatives

This detailed overview provides a comprehensive understanding of 4-(2,3-Dimethylanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

4-(2,3-dimethylanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-10-5-4-6-12(11(10)2)17-14(18)9-13(15(19)20)16-7-8-21-3/h4-6,13,16H,7-9H2,1-3H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVYSGNMYPOZFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC(C(=O)O)NCCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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